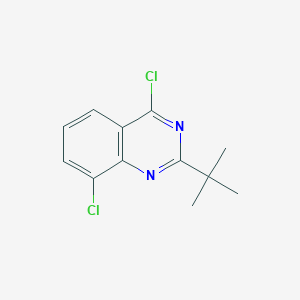

2-Tert-butyl-4,8-dichloroquinazoline

Description

Significance of Nitrogen Heterocyclic Frameworks in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and biologically active molecules. nih.govresearchgate.netmdpi.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs incorporate a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com The unique properties of nitrogen atoms, such as their ability to form hydrogen bonds and participate in various chemical interactions, make these frameworks particularly adept at binding to biological targets. nih.govresearchgate.net This versatility has driven extensive research into the synthesis and application of nitrogen heterocycles, leading to the development of numerous therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com

The Quinazoline (B50416) Nucleus as a Privileged Scaffold for Molecular Design

Within the broad class of nitrogen heterocycles, the quinazoline nucleus holds a special status as a "privileged scaffold." mdpi.comopenochem.org This term describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org The quinazoline structure, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a versatile template for designing compounds with a wide range of biological activities. mdpi.comwikipedia.orgresearchgate.net Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for drug discovery and development. bohrium.com

Structural Characteristics and Positional Substitution in Quinazoline Systems

The quinazoline ring system is an aromatic heterocycle with a bicyclic structure. wikipedia.orgresearchgate.net The fusion of the benzene and pyrimidine rings results in a planar molecule with distinct electronic properties. wikipedia.org The positions on the quinazoline ring are numbered, and substitution at these various positions can significantly influence the compound's chemical and biological properties. The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene ring is more susceptible. wikipedia.org Conversely, halo-substituted positions, particularly at C2 and C4, are reactive towards nucleophilic displacement, providing a key avenue for the synthesis of diverse derivatives. wikipedia.org Structure-activity relationship studies have indicated that substitutions at positions 2, 3, 4, 6, and 8 can significantly impact the biological activity of quinazoline derivatives. nih.gov

Research Context and Objectives Pertaining to Halogenated Quinazoline Derivatives

Halogenated organic compounds, including halogenated quinazolines, serve as crucial intermediates in organic synthesis. nih.gov The presence of halogen atoms provides reactive handles for introducing a wide variety of functional groups through cross-coupling reactions and other transformations. nih.gov This versatility is particularly valuable in the synthesis of polysubstituted quinazoline derivatives, which are of great interest in medicinal and materials chemistry. nih.gov The specific compound, 2-Tert-butyl-4,8-dichloroquinazoline, with its bulky tert-butyl group at the 2-position and chlorine atoms at the 4- and 8-positions, presents a unique combination of steric and electronic features. Research into such compounds is driven by the objective of exploring how these specific substitutions influence the molecule's reactivity, physical properties, and potential as a building block for more complex molecules with novel biological activities. rsc.orgmdpi.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 887592-17-8 molbase.com |

| Purity | 96% molbase.com |

Structure

3D Structure

Properties

CAS No. |

887592-17-8 |

|---|---|

Molecular Formula |

C12H12Cl2N2 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

2-tert-butyl-4,8-dichloroquinazoline |

InChI |

InChI=1S/C12H12Cl2N2/c1-12(2,3)11-15-9-7(10(14)16-11)5-4-6-8(9)13/h4-6H,1-3H3 |

InChI Key |

OXRJONGCPOCTEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Tert Butyl 4,8 Dichloroquinazoline Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloroquinazoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of the 2-tert-butyl-4,8-dichloroquinazoline core. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring system facilitates nucleophilic attack, making the chloro-substituted positions susceptible to displacement.

Regioselectivity and Reaction Pathways at C-4 and C-2 Positions

In SNAr reactions involving 2,4-dichloroquinazoline (B46505) precursors, there is a well-documented preference for substitution at the C-4 position. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C-4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent reactivity difference often allows for selective mono-substitution at C-4 under controlled reaction conditions.

Achieving substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures (often exceeding 100°C), microwave irradiation, or the use of specialized catalytic systems like those employed in Buchwald-Hartwig amination. nih.gov The lower reactivity of the C-2 position can be advantageous for sequential functionalization, allowing for the introduction of different nucleophiles at C-4 and C-2. However, the presence of substituents on the quinazoline ring can sometimes alter this selectivity. For instance, in related dichloropyrimidine systems, electron-donating groups at the C-6 position have been shown to favor SNAr reactions at the C-2 position. wuxiapptec.com While direct studies on this compound are limited in this specific regard, it highlights the potential for substituent effects to modulate the regiochemical outcome.

Substitution with Various Nucleophiles (e.g., Amines, Oxygen, Sulfur Nucleophiles)

The versatility of the SNAr reaction on the dichloroquinazoline scaffold is demonstrated by the wide array of nucleophiles that can be employed to introduce diverse functional groups.

Amine Nucleophiles: The reaction of 2,4-dichloroquinazolines with various amines is a widely utilized strategy for the synthesis of biologically active compounds. nih.govresearchgate.net Primary and secondary aliphatic amines, anilines, and benzylamines readily displace the chlorine at the C-4 position. nih.gov These reactions are often carried out in the presence of a base to neutralize the HCl generated during the reaction, with the amine nucleophile itself sometimes serving as the base when used in excess. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as effective nucleophiles in SNAr reactions with dichloroquinazolines. These reactions lead to the formation of ether linkages at the substituted position. In some heterocyclic systems, such as 2-MeSO2-4-chloropyrimidine, reactions with alkoxides have shown a preference for the C-2 position, a phenomenon attributed to the formation of a hydrogen bond complex that directs the nucleophilic attack. wuxiapptec.com This suggests that under specific conditions, the regioselectivity with oxygen nucleophiles could be influenced by intramolecular interactions.

Sulfur Nucleophiles: Thiols and their corresponding thiolate anions are potent nucleophiles and can be used to introduce sulfur-containing moieties onto the quinazoline ring. msu.edu These reactions are analogous to those with amine and oxygen nucleophiles and are expected to follow a similar regioselective pattern, with initial substitution occurring at the more reactive C-4 position. The resulting thioethers can be further oxidized to sulfoxides and sulfones, providing additional avenues for structural diversification.

Below is an interactive data table summarizing the regioselectivity of SNAr reactions on 2,4-dichloroquinazoline precursors with various nucleophiles.

| Nucleophile Type | Primary Site of Attack | Conditions for C-2 Substitution | Reference |

| Amines (Primary/Secondary) | C-4 | Higher temperatures (>100°C), microwave irradiation | nih.gov |

| Anilines | C-4 | More stringent conditions required | nih.gov |

| Benzylamines | C-4 | More stringent conditions required | nih.gov |

| Alkoxides | C-4 (generally) | Can be C-2 selective in related systems due to directing effects | wuxiapptec.com |

| Thiolates | C-4 (expected) | Forcing conditions likely needed | msu.edu |

Further Functionalization via Electrophilic or Radical Processes

While nucleophilic substitution is the dominant mode of reactivity, the this compound scaffold can also be subjected to electrophilic and radical functionalization, although these are less commonly reported. Electrophilic aromatic substitution on the benzene (B151609) portion of the quinazoline ring is generally difficult due to the deactivating effect of the pyrimidine (B1678525) ring. However, under forcing conditions, reactions such as nitration or halogenation might be possible, with the position of substitution being directed by the existing chlorine and tert-butyl groups.

Diversification Strategies Involving the tert-Butyl Group and Chlorine Atoms

The tert-butyl group and the chlorine atoms on the this compound molecule serve as handles for further chemical modifications, enabling the creation of diverse analog libraries.

The tert-butyl group , while generally considered robust and sterically hindering, can be a site for functionalization. chemrxiv.org Recent advances in C-H activation chemistry have made it possible to hydroxylate sterically congested primary C-H bonds, such as those in a tert-butyl group. chemrxiv.org This opens up the possibility of introducing a hydroxyl group, which can then be further derivatized to ethers, esters, or other functional groups.

The chlorine atoms are prime sites for diversification through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be used to form new carbon-carbon and carbon-heteroatom bonds at the C-4 and C-8 positions. The differential reactivity of the C-4 and C-8 chlorine atoms can potentially allow for selective and sequential couplings, further enhancing the structural diversity of the resulting compounds.

Multi-Component Reactions and Cascade Transformations for Structural Complexity

Multi-component reactions (MCRs) and cascade transformations are powerful synthetic strategies for rapidly building molecular complexity from simple starting materials. nih.govbeilstein-journals.orgnih.gov These one-pot processes offer significant advantages in terms of efficiency and atom economy. nih.govbeilstein-journals.org

While specific MCRs involving this compound as a starting material are not extensively documented, its derivatives can be envisioned as components in such reactions. For example, an amino-functionalized derivative, obtained through SNAr, could participate in a Ugi or Passerini reaction. nih.gov

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be employed to construct complex polycyclic systems. For instance, a suitably functionalized this compound derivative could be designed to undergo an intramolecular cyclization cascade following an initial intermolecular reaction, leading to novel and intricate molecular architectures. The use of oxidants like tert-butyl hydroperoxide (TBHP) has been shown to facilitate cascade syntheses of quinazolinones and quinazolines from simpler precursors. rsc.org

Spectroscopic and Advanced Analytical Characterization in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Tert-butyl-4,8-dichloroquinazoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the aromatic protons on the quinazoline (B50416) ring system. The tert-butyl group, with its nine equivalent protons, would typically appear as a sharp singlet in the upfield region of the spectrum due to the shielding effect of the alkyl group. The chemical shifts and coupling patterns of the aromatic protons would provide crucial information about their positions on the dichloro-substituted benzene (B151609) ring portion of the quinazoline core.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-butyl (9H) | ~1.4 - 1.6 | Singlet |

| Aromatic (3H) | ~7.5 - 8.5 | Multiplets |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the quaternary and methyl carbons of the tert-butyl group, as well as distinct signals for each of the carbon atoms in the quinazoline ring. The chemical shifts of the carbons bonded to chlorine atoms and the nitrogen atoms would be particularly informative in confirming the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~30 - 35 |

| C(CH₃)₃ | ~35 - 40 |

| Aromatic/Quinazoline Carbons | ~120 - 160 |

Note: These are approximate ranges, and the actual chemical shifts would be determined experimentally.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₂H₁₂Cl₂N₂). The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the characteristic loss of fragments, such as the tert-butyl group or chlorine atoms.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 254.043 | Molecular ion with two ³⁵Cl isotopes |

| [M+2]⁺ | 256.040 | Molecular ion with one ³⁵Cl and one ³⁷Cl |

| [M+4]⁺ | 258.037 | Molecular ion with two ³⁷Cl isotopes |

| [M-CH₃]⁺ | 239.020 | Loss of a methyl group |

| [M-C(CH₃)₃]⁺ | 197.988 | Loss of the tert-butyl group |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. These would include C-H stretching and bending vibrations for the tert-butyl group and the aromatic ring. The C=N and C=C stretching vibrations from the quinazoline ring system would be observed in the fingerprint region, and the C-Cl stretching vibrations would appear at lower wavenumbers.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 - 3150 |

| Aliphatic C-H Stretch | ~2850 - 2970 |

| C=N Stretch | ~1610 - 1650 |

| C=C Stretch (Aromatic) | ~1450 - 1600 |

| C-Cl Stretch | ~600 - 800 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed. HPLC would be suitable for analyzing the purity of the compound and for its preparative separation, using a suitable stationary phase (e.g., C18) and a mobile phase tailored to its polarity. GC could also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. These methods, often coupled with a mass spectrometer (LC-MS or GC-MS), provide a powerful combination for both separation and identification.

Based on a comprehensive search of available scientific literature, there is no specific published data for the spectroscopic and advanced analytical characterization of the compound "this compound" corresponding to the requested outline. Methodologies such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or X-ray Crystallography have not been detailed in the literature for this specific molecule.

Therefore, it is not possible to provide the detailed research findings, data tables, or specific analytical parameters for the sections and subsections requested. Information on related quinazoline derivatives exists, but discussing those would fall outside the strict scope of the query, which is focused solely on "this compound".

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research focusing on the computational and theoretical investigations of the specific chemical compound This compound .

Searches were conducted to find information pertaining to Density Functional Theory (DFT) calculations, conformational analysis, energetic profiles, reactivity descriptors such as HOMO-LUMO gap and Molecular Electrostatic Potential (MEP), as well as computational studies on reaction mechanisms for this compound. Furthermore, inquiries into molecular modeling techniques, including molecular docking for ligand-target interactions and molecular dynamics (MD) simulations for conformational stability, yielded no specific results for this compound.

The absence of dedicated studies on this particular molecule means that the detailed, data-driven article requested cannot be generated at this time. The scientific community has not published research that would provide the necessary findings to populate the specified outline sections. Therefore, any attempt to create the article would rely on speculation or data from unrelated compounds, which would be scientifically unsound and misleading.

Further research by computational chemists would be required to generate the data needed to fulfill the request.

Computational and Theoretical Investigations of Quinazoline Derivatives

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico techniques are crucial in modern medicinal chemistry for elucidating the Structure-Activity Relationships (SAR) of novel compounds, thereby guiding the design of more potent and selective molecules. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, have been widely applied to the broader class of quinazoline (B50416) derivatives to identify key structural features that influence their biological activity.

QSAR studies on various series of quinazoline analogues have successfully established correlations between physicochemical properties and their cytotoxic or inhibitory activities. For instance, descriptors related to the constitution, charge distribution, and 2D autocorrelation have been identified as significant parameters for predicting the anticancer activity of certain quinazolines. Molecular docking simulations have further complemented these findings by providing insights into the binding modes of these compounds with their biological targets, such as the epidermal growth factor receptor (EGFR). This allows researchers to understand the crucial interactions between the ligand and the active site of the protein.

While these methodologies are well-established for the quinazoline scaffold, there is no specific published research detailing the application of these in silico SAR approaches to 2-Tert-butyl-4,8-dichloroquinazoline. Such a study would involve systematically modifying the tert-butyl and chloro substituents and computationally evaluating their effects on the compound's hypothetical activity against a specific biological target. The absence of such dedicated research means that the specific contributions of the 2-tert-butyl and 4,8-dichloro substitutions to the activity profile of the quinazoline core have not been computationally elucidated.

Application of Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery by accelerating the design and optimization of novel therapeutic agents. These advanced computational approaches can analyze vast datasets to identify complex patterns and predict the properties of new molecules, significantly reducing the time and cost associated with traditional drug development.

For quinazoline derivatives, machine learning models have the potential to predict biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to generate novel molecular structures with desired characteristics. By training on large datasets of known quinazoline compounds and their associated biological data, ML algorithms can learn the intricate relationships between chemical structure and activity. This knowledge can then be used to virtually screen extensive compound libraries or to design new quinazolines with improved efficacy and safety profiles.

However, the application of machine learning and artificial intelligence specifically for the design and optimization of this compound has not been reported in the available scientific literature. The development of predictive ML models for this compound would necessitate a substantial amount of specific experimental data, which appears to be currently unavailable. The general success of ML in the broader context of drug discovery suggests that should such data become available, these techniques could be powerfully applied to explore the therapeutic potential of this compound and its analogues.

Research Applications of 2 Tert Butyl 4,8 Dichloroquinazoline Analogs in Chemical Sciences

Function as Versatile Chemical Intermediates in Complex Organic Synthesis

The dichloro-substituted quinazoline (B50416) framework, such as that found in 2-Tert-butyl-4,8-dichloroquinazoline and its close analog 2,4-dichloroquinazoline (B46505), is a highly valuable precursor in organic synthesis. The chlorine atoms on the quinazoline core are effective leaving groups, making them susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic and controlled introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.

The synthesis of various quinazoline derivatives often begins with a di- or polyhalogenated precursor. researchgate.netresearchgate.net For instance, the synthesis of 2,4-diaminoquinazoline derivatives proceeds through a 2,4-dichloroquinazoline intermediate, which is subsequently reacted with various amines. researchgate.net This step-wise functionalization is a cornerstone of combinatorial chemistry and library synthesis, where a common intermediate is used to generate a large number of structurally related compounds for screening purposes. The differential reactivity of the chlorine atoms can also be exploited to achieve selective substitution, further enhancing the synthetic utility of these intermediates. The synthesis of novel 2,4-disubstituted quinazoline derivatives often relies on the sequential displacement of these chloro groups to build molecules with specific functionalities aimed at biological targets. nih.gov

Exploration within the Context of Privileged Scaffolds for Diverse Chemical Research

The quinazoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets by making specific structural modifications. nih.gov Quinazoline and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.combohrium.comuky.edu This inherent biological relevance makes analogs of this compound attractive starting points for drug discovery programs.

The versatility of the quinazoline scaffold stems from its rigid, bicyclic structure which can be readily functionalized at various positions to modulate its steric, electronic, and pharmacokinetic properties. uky.edu Researchers leverage this scaffold to design and synthesize libraries of compounds aimed at specific enzyme or receptor targets. For example, numerous kinase inhibitors used in cancer therapy, such as gefitinib (B1684475) and lapatinib, are based on the 4-aminoquinazoline structure. nih.gov The ease of synthetic modification allows chemists to explore the chemical space around the quinazoline core extensively, leading to the discovery of novel therapeutic agents for a wide range of diseases. bohrium.comuky.edu

Contribution to the Understanding of Structure-Activity Relationships (SAR) in Heterocyclic Systems

Analogs derived from this compound are instrumental in elucidating structure-activity relationships (SAR). SAR studies involve the systematic modification of a molecule's structure to determine which chemical features are responsible for its biological or chemical activity. The ability to selectively substitute the chlorine atoms and modify other positions on the quinazoline ring allows for precise control over the molecule's properties.

Numerous SAR studies have been conducted on quinazoline derivatives to optimize their potency and selectivity for various biological targets. acs.orgnih.gov For example, in the development of kinase inhibitors, SAR studies revealed that the selectivity for the HER2 receptor over the EGFR receptor is highly dependent on the nature of the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position of the quinazoline ring. nih.gov Similarly, in developing inhibitors for the ABCG2 transport protein, a key player in multidrug resistance in cancer, SAR studies on 2,4-disubstituted quinazolines identified the specific structural features crucial for potent inhibition. nih.gov These studies are fundamental to rational drug design, providing a roadmap for optimizing lead compounds into clinical candidates.

| Target | Scaffold Position | Structural Modification | Impact on Activity | Reference |

| HER2/EGFR Kinase | C-4 | Variation of the aniline moiety | Determines selectivity for HER2 over EGFR | nih.gov |

| HER2/EGFR Kinase | C-6 | Introduction of substituents | Influences selectivity for HER2 over EGFR | nih.gov |

| ABCG2 Transporter | C-2, C-4 | Various substitutions | Crucial for inhibitory potency and transport activity | nih.gov |

| Bacterial Growth | C-2 | Substitution with different groups | Can improve broad-spectrum antibacterial activity | acs.orgnih.gov |

| Bacterial Growth | C-6, C-7 | Removal of methoxy (B1213986) groups | Leads to a reduction in antibacterial potency | acs.org |

Investigation of Photophysical Properties and Applications in Materials Science

Beyond their medicinal applications, quinazoline derivatives have garnered significant interest in materials science due to their unique photophysical properties. researchgate.netbenthamdirect.com These compounds can exhibit strong luminescence, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org The incorporation of quinazoline fragments into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. benthamdirect.com

Research has shown that aryl- and hetaryl-substituted quinazolines possess important electroluminescent properties. researchgate.net By incorporating fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline scaffold, materials for white OLEDs and highly efficient red phosphorescent OLEDs can be fabricated. researchgate.netbenthamdirect.com Furthermore, some quinazolinone derivatives have been investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical switching and telecommunications. researchgate.net The formation of a push-pull electronic structure by connecting electron-donating and electron-withdrawing groups to the quinazoline backbone can decrease the molecule's energy gap and enhance its NLO response. researchgate.net The study of these properties opens up new avenues for the application of quinazoline analogs in advanced materials.

| Property/Application | Structural Feature | Finding | Reference |

| Organic Electroluminescent Diodes (OLEDs) | Aryl/Hetaryl substitution | Quinazoline derivatives can serve as hosts for red phosphorescent OLEDs and as blue emitters. | beilstein-journals.org |

| Organic Electroluminescent Diodes (OLEDs) | Incorporation of carbazole, triphenylamine | Allows for the fabrication of materials for white and red OLEDs. | researchgate.netbenthamdirect.com |

| Nonlinear Optics (NLO) | Phenylacetylene groups forming a push-pull system | Introduction of these groups can significantly increase the third-order NLO susceptibility. | researchgate.net |

| Fluorescent Probes | 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure | Quinazolinones are promising candidates for fluorescent probes and biological imaging due to good biocompatibility and high efficiency. | rsc.org |

| Colorimetric pH Sensors | Arylvinyl substitution | These derivatives show potential for use as colorimetric and luminescent pH sensors. | researchgate.netbenthamdirect.com |

Design and Synthesis of Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in chemical sciences where two or more distinct pharmacophores or functional moieties are combined into a single molecule. The goal is to create a new chemical entity with enhanced activity, dual action, or a novel mechanism of action. Quinazoline analogs are excellent platforms for developing such hybrid architectures. rsc.org

Researchers have successfully synthesized hybrids by linking the quinazoline scaffold to other biologically active heterocycles such as thiazole, triazole, benzimidazole, and chalcone. rsc.orgnih.gov For example, quinazoline-artemisinin hybrids have been created, demonstrating potent antimalarial, antiviral, and antileukemia activity. nih.gov This approach combines the known therapeutic potentials of both parent molecules. The synthesis of these hybrids often involves using a functionalized quinazoline intermediate, which is then coupled to the second molecular fragment through a suitable linker. This modular approach allows for the systematic exploration of different combinations and linkers to optimize the properties of the final hybrid molecule. rsc.org

Future Directions and Emerging Research Trends

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is undergoing a paradigm shift towards more environmentally benign and sustainable practices. magnusconferences.commdpi.com Traditional methods often involve hazardous reagents and solvents, prompting the development of greener alternatives applicable to the synthesis of 2-Tert-butyl-4,8-dichloroquinazoline.

Key areas of development include:

Nano-catalysts: The use of heterogeneous eco-friendly nano-catalysts is an emerging approach for preparing quinazolines. jnanoworld.com These catalysts, such as magnetic hydroxyapatite (B223615) nanoparticles and nano-In2O3, offer high surface area for rapid product conversion under mild conditions and can be easily separated and reused, reducing waste. jnanoworld.com

Green Solvents and Oxidants: Research is focused on replacing toxic solvents with greener options like water or bio-derived solvents such as eucalyptol. jnanoworld.comnih.gov Similarly, harsh oxidants are being replaced with environmentally benign alternatives like molecular oxygen or hydrogen peroxide. mdpi.comnih.gov

Energy-Efficient Techniques: Methods like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption, contributing to a more sustainable process. magnusconferences.comresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product, such as multi-component reactions, are being prioritized to minimize waste. jnanoworld.com

Table 1: Comparison of Green Synthetic Methodologies for Quinazolines

| Methodology | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Nanocatalysis | Nano-In2O3, Co(II)-NH2-Si@Fe2O3 | Water/Ethanol | High yield, catalyst reusability, mild conditions. jnanoworld.com |

| Metal-Free Catalysis | Molecular Iodine, Salicylic Acid | Oxygen (air) | Avoids transition-metal contamination, environmentally benign. mdpi.comnih.gov |

| Green Oxidants | Hydrogen Peroxide (H2O2) | N/A | Non-toxic, atom efficient, mild reaction temperatures. mdpi.com |

| Microwave-Assisted Synthesis | Phosphotungstic acid | Solvent-free | Reduced reaction times, energy efficiency. magnusconferences.comresearchgate.net |

Exploration of Novel Reaction Pathways and Underexplored Functionalization

To expand the chemical space and therapeutic potential of this compound, researchers are exploring novel ways to modify its core structure. The chloro-substituents at the 4 and 8 positions and the tert-butyl group at the 2 position offer multiple sites for functionalization.

Emerging strategies include:

Palladium-Catalyzed Reactions: These reactions are instrumental in creating new C-C and C-N bonds, allowing for the introduction of diverse functional groups onto the quinazoline scaffold. rroij.com For instance, the chlorine atoms on this compound can be readily displaced via cross-coupling reactions to introduce aryl, alkyl, or amino groups, leading to novel derivatives with potentially enhanced biological activity. researchgate.netsemanticscholar.org

C-H Bond Activation: This strategy allows for the direct functionalization of carbon-hydrogen bonds on the quinazoline ring, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov This could enable the introduction of new substituents at various positions on the benzene (B151609) ring portion of the molecule.

Multi-component Reactions (MCRs): MCRs allow the synthesis of complex quinazoline derivatives in a single step from three or more reactants, increasing efficiency and reducing waste. nih.gov This approach could be used to build entirely new scaffolds incorporating the this compound core.

The goal of these explorations is to generate libraries of novel compounds that can be screened for a wide range of biological activities, from anticancer to antimicrobial properties. nih.govrroij.com

Integration of Advanced Robotics and Automation in High-Throughput Synthesis and Screening

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated through automation. nih.govchemh.com Robotic systems and automated platforms are transforming chemical synthesis from a manual, low-throughput process to a highly efficient, parallelized operation.

Key technologies and their impact include:

Automated Synthesis Platforms: These systems can perform multiple reactions simultaneously, enabling the rapid creation of large libraries of this compound analogs. nih.govresearchgate.net They offer precise control over reaction parameters, leading to high reproducibility. chemh.com

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction conditions, improved safety, and easier scalability compared to traditional batch synthesis. researchgate.net Integrating flow chemistry with automation allows for the on-demand synthesis of compounds and rapid optimization of reaction conditions. chemh.comresearchgate.net

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, automated HTS systems can rapidly evaluate their biological activity against various targets. rsc.org This integration of automated synthesis and screening creates a closed-loop system for accelerated discovery. rsc.org

Recent advancements have demonstrated the successful automated synthesis of 1536-compound libraries on a nanomole scale, followed by immediate biophysical screening, showcasing the power of this integrated approach. rsc.org

Leveraging Big Data and Computational Tools for Predictive Chemistry

Computational chemistry and big data analysis are becoming indispensable tools in modern drug discovery, offering the ability to predict the properties of molecules before they are ever synthesized. researchgate.netchemaxon.comnih.gov These in silico methods can be applied to guide the design of novel this compound derivatives with desired biological activities.

Prominent computational techniques include:

Molecular Docking: This method predicts how a molecule binds to the active site of a protein target. It can be used to screen virtual libraries of this compound analogs to identify those most likely to be active against a specific disease target, such as a cancer-related enzyme. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.

Machine Learning and AI: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel compounds with increasing accuracy. researchgate.netresearchgate.net These tools can guide the design of new derivatives with optimized potency and selectivity. researchgate.net

Table 2: Application of Computational Tools in Quinazoline Derivative Discovery

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against protein targets | Binding affinity, interaction modes. researchgate.netnih.gov |

| QSAR | Predict activity based on structural features | Cytotoxicity, anticancer potential. nih.gov |

| Molecular Dynamics | Simulate molecule-target interactions over time | Stability of binding, conformational changes. researchgate.net |

| Machine Learning | Analyze large datasets to learn structure-activity rules | Biological activities, ADMET properties. researchgate.netresearchgate.net |

Advancements in In Situ Spectroscopic Monitoring for Reaction Mechanism Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and ensuring product quality. Advancements in in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and byproducts.

Applicable techniques for studying the synthesis of this compound include:

Real-time NMR and FTIR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products as a reaction progresses. nih.gov This data is invaluable for understanding the reaction pathway and identifying potential bottlenecks or side reactions.

UV-Vis Spectroscopy: This technique can be used to monitor the stability of quinazoline derivatives under various conditions, providing information crucial for formulation and storage. nih.gov

By combining these advanced analytical techniques with the other emerging trends, the path from initial design to the final application of novel this compound derivatives can be made significantly more efficient, sustainable, and innovative. scispace.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-tert-butyl-4,8-dichloroquinazoline?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a quinazoline core. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) using Design of Experiments (DOE) to maximize yield and minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization is standard. Analytical HPLC (≥95% purity threshold) should confirm purity, as seen in analogous tert-butyl-substituted compounds .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of techniques:

- NMR : Use , , and -NMR (e.g., HSQC, HMBC) to resolve substitution patterns and confirm tert-butyl and chloro positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For unambiguous structural confirmation, though challenges in crystal growth may require screening multiple solvents.

Q. What analytical protocols are suitable for detecting trace impurities in this compound?

- Methodological Answer : Utilize hyphenated techniques like LC-MS or GC-MS to identify low-abundance byproducts. Compare retention times and fragmentation patterns against synthetic intermediates. Environmental analysis standards for structurally related compounds (e.g., 2-tert-butylphenols) recommend detection limits ≤1 ppm via GC-MS with electron-capture detectors .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

- Methodological Answer : Apply Density Functional Theory (DFT) to model electronic effects of substituents (tert-butyl and chloro groups) on reactivity. For spectral discrepancies, compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software). Molecular dynamics simulations can further explore solvent effects on stability .

Q. What strategies address conflicting data in environmental degradation studies of this compound?

- Methodological Answer : Conduct controlled photolysis/hydrolysis experiments under varying pH and UV light conditions. Use isotopic labeling (e.g., -tags) to track degradation pathways. Cross-validate results with LC-QTOF-MS to identify transient intermediates. Systematic reviews of analogous chlorinated quinazolines suggest prioritizing abiotic degradation mechanisms over microbial pathways in initial studies .

Q. How can researchers design stability studies to evaluate long-term storage conditions?

- Methodological Answer : Perform accelerated stability testing under ICH guidelines:

- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Light Exposure : Use a xenon lamp to simulate UV/visible light degradation.

- Data Analysis : Apply Arrhenius kinetics to extrapolate shelf-life. Reference stability protocols for benzotriazole derivatives, which highlight degradation via tert-butyl group oxidation .

Methodological Considerations

- Literature Review : Conduct a scoping review to map existing quinazoline research, focusing on substitution patterns and reactivity trends. Systematic reviews (e.g., PRISMA guidelines) help identify knowledge gaps, such as limited data on eco-toxicological profiles of dichloroquinazolines .

- Data Contradictions : Use triangulation (e.g., combining experimental, computational, and literature data) to resolve conflicts. For example, unexpected regioselectivity in reactions might stem from steric effects of the tert-butyl group, which can be modeled computationally .

Key Challenges and Recommendations

- Synthetic Optimization : Tert-butyl groups may hinder crystallization; explore co-crystallization agents or alternative solvents (e.g., DMSO/water mixtures).

- Environmental Analysis : Prioritize GC-MS for volatile degradation products, as LC-MS may miss non-polar intermediates .

- Computational Limitations : Validate DFT predictions with experimental kinetics to avoid overreliance on theoretical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.